molecular formula C15H11F6N3 B11565002 6-Methyl-2-(3-methylphenyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

6-Methyl-2-(3-methylphenyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B11565002
M. Wt: 347.26 g/mol
InChI Key: GWCVVSJNTYZWNL-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-methylphenyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl, trifluoromethyl, and nitrile groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-methylphenyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding dihydropyrimidine intermediate. This intermediate is then subjected to further reactions, including nitrile formation and trifluoromethylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-methylphenyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxidized pyrimidine derivatives, primary amines, and substituted pyrimidine compounds.

Scientific Research Applications

6-Methyl-2-(3-methyl

Properties

Molecular Formula

C15H11F6N3

Molecular Weight

347.26 g/mol

IUPAC Name

6-methyl-2-(3-methylphenyl)-4,4-bis(trifluoromethyl)-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C15H11F6N3/c1-8-4-3-5-10(6-8)12-23-9(2)11(7-22)13(24-12,14(16,17)18)15(19,20)21/h3-6H,1-2H3,(H,23,24)

InChI Key

GWCVVSJNTYZWNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(C(=C(N2)C)C#N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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